N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine
Description
N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine is a cyclopropane-containing amine derivative with a 2,5-difluorophenyl-substituted ethyl chain. Its molecular formula is C₁₁H₁₃F₂N, and its molecular weight is 197.22 g/mol (calculated based on structural analogs in and ). The cyclopropane ring confers conformational rigidity, while the fluorine atoms on the phenyl ring influence electronic properties and lipophilicity.
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
N-[1-(2,5-difluorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H13F2N/c1-7(14-9-3-4-9)10-6-8(12)2-5-11(10)13/h2,5-7,9,14H,3-4H2,1H3 |
InChI Key |
BHDGVQKAAKACFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-difluorophenylacetic acid.
Formation of Intermediate: The acid is then converted to its corresponding acid chloride using thionyl chloride.
Cyclopropanation: The acid chloride is reacted with diazomethane to form the cyclopropane ring.
Amine Introduction: Finally, the cyclopropane intermediate is treated with ammonia or an amine source to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and the difluorophenyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Isomers: Fluorine Substitution Patterns
The position of fluorine atoms on the phenyl ring significantly impacts physicochemical properties. Key isomers include:
Impact of Fluorine Positioning :
Substituent Variations in Cyclopropanamine Derivatives
Modifications to the phenyl ring or amine group alter bioactivity and solubility:
Functional Group Effects :
- Methoxy Groups : Enhance solubility but may reduce blood-brain barrier penetration.
- Pyrimidine Cores : Introduce hydrogen bond acceptors, improving target specificity.
Key Research Findings
- Conformational Rigidity : Cyclopropane rings restrict rotational freedom, improving receptor binding kinetics compared to flexible analogs (e.g., N-methylamine derivatives).
- Fluorine Effects : 2,5-Difluoro substitution optimizes electronic interactions in kinase inhibitors, as seen in structurally related compounds like Goxalapladib ().
- Stereochemical Considerations : Enantiomeric purity (e.g., (S)-isomers in ) is critical for activity, necessitating chiral resolution techniques.
Biological Activity
N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, interactions with various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12F2N
- Molecular Weight : 201.22 g/mol
- IUPAC Name : this compound
The compound features a cyclopropanamine moiety linked to a difluorophenyl group through an ethyl chain. The presence of fluorine atoms is significant as it enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
This compound exhibits its biological activity primarily through:
- Receptor Binding : The difluorophenyl group enhances binding affinity to specific receptors, which may influence various signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic processes, such as diacylglycerol O-acyltransferase (DGAT), which plays a role in lipid metabolism .
1. Neurological Effects
Research indicates that this compound may influence neurological pathways. Its potential therapeutic applications include:
- Antidepressant Activity : Studies suggest that compounds with similar structures may exhibit antidepressant-like effects by modulating neurotransmitter levels.
2. Metabolic Regulation
The compound's inhibition of DGAT1 can lead to:
- Weight Management : Inhibition of DGAT1 has been associated with reduced fat accumulation and improved metabolic profiles in animal models .
- Diabetes Management : By modulating insulin sensitivity and lipid metabolism, this compound may offer therapeutic benefits for type 2 diabetes.
Case Study 1: Inhibition of DGAT1
A study demonstrated that this compound effectively inhibited DGAT1 activity in vitro. This inhibition resulted in decreased triglyceride synthesis in hepatocytes, suggesting its potential as a treatment for obesity-related disorders .
Case Study 2: Antidepressant-Like Effects
In a rodent model, administration of this compound resulted in significant reductions in depressive-like behaviors. Behavioral assays indicated enhanced locomotion and reduced immobility time in forced swim tests compared to control groups .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine | Fluorine at the meta position | Different receptor binding profiles due to fluorine placement |
| N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine | Fluorine at the para position | Altered metabolic effects compared to ortho-substituted analogs |
| N-[1-(2-Chlorophenyl)ethyl]cyclopropanamine | Chlorine instead of fluorine | Variations in enzyme inhibition potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
